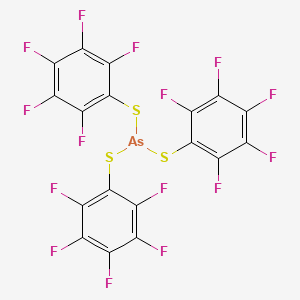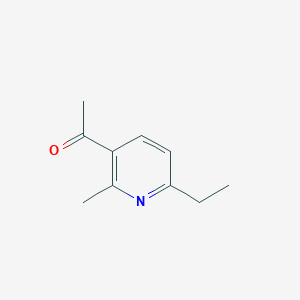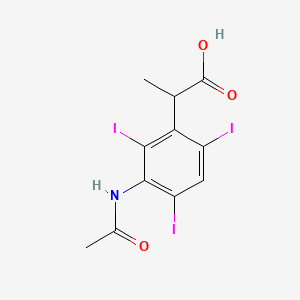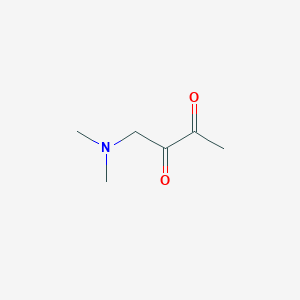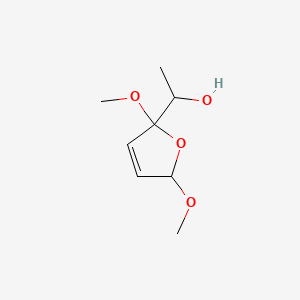
1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol is an organic compound with the molecular formula C8H14O4 It is a derivative of furan, characterized by the presence of two methoxy groups and a hydroxyl group attached to the furan ring
Méthodes De Préparation
The synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol typically involves the reaction of 2,5-dimethoxy-2,5-dihydrofuran with an appropriate alcohol under acidic or basic conditions. One common method includes the use of K10 montmorillonite as a catalyst, which facilitates the α-alkoxyalkylation process at elevated temperatures . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol involves its interaction with molecular targets and pathways within biological systems. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol can be compared with other similar compounds such as:
2,5-Dimethoxy-2,5-dihydrofuran: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2,5-Dimethoxytetrahydrofuran: Contains an additional methylene group, altering its chemical properties and reactivity.
2,5-Dihydro-2,5-dimethoxyfuran: Similar structure but different reactivity due to the absence of the hydroxyl group.
Propriétés
Formule moléculaire |
C8H14O4 |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
1-(2,5-dimethoxy-2H-furan-5-yl)ethanol |
InChI |
InChI=1S/C8H14O4/c1-6(9)8(11-3)5-4-7(10-2)12-8/h4-7,9H,1-3H3 |
Clé InChI |
OHXZDCYIALCSNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1(C=CC(O1)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


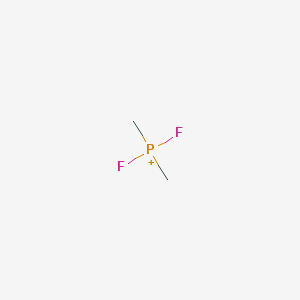
![2-(3,5-Dimethoxyphenyl)-5-propyl-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B13815125.png)
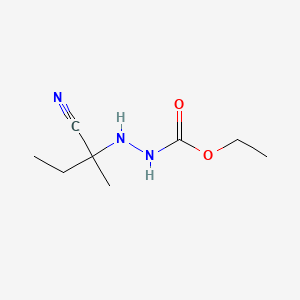
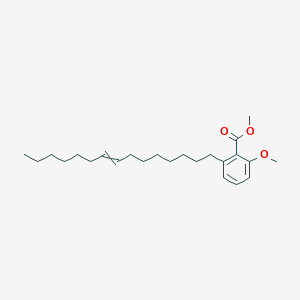
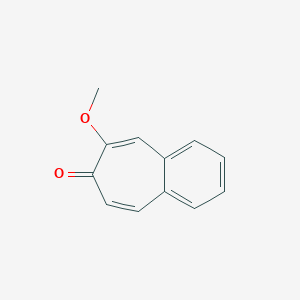
![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)

